Gas-Phase Acidity: Tf2CH2 Surpasses Sulfuric Acid and Approaches Triflic Acid
The gas-phase acidity (ΔGacid) of Tf2CH2 is 300.6 kcal mol⁻¹, which is lower than that of sulfuric acid (302.2 kcal mol⁻¹), indicating stronger gas-phase acidity [1]. This value positions Tf2CH2 between mono-triflylmethane (TfCH3, 339.8 kcal mol⁻¹) and tris(triflyl)methane (Tf3CH, 289.0 kcal mol⁻¹) . The 39.2 kcal mol⁻¹ difference between Tf2CH2 and TfCH3 demonstrates the critical role of the second triflyl group in enhancing acidity.
| Evidence Dimension | Gas-phase acidity (ΔGacid, kcal mol⁻¹) |
|---|---|
| Target Compound Data | 300.6 kcal mol⁻¹ |
| Comparator Or Baseline | Sulfuric acid: 302.2 kcal mol⁻¹; TfCH3: 339.8 kcal mol⁻¹; Tf3CH: 289.0 kcal mol⁻¹ |
| Quantified Difference | Tf2CH2 is 1.6 kcal mol⁻¹ more acidic than H2SO4; 39.2 kcal mol⁻¹ more acidic than TfCH3; 11.6 kcal mol⁻¹ less acidic than Tf3CH |
| Conditions | Gas-phase proton transfer equilibria, measured by mass spectrometry |
Why This Matters
Gas-phase acidity governs intrinsic proton transfer capability in aprotic environments and predicts catalytic activity in non-aqueous media, where solvent effects are minimized.
- [1] Yanai, H.; et al. Synthesis of δ-Oxo-1,1-bis(triflyl)alkanes and Their Acidities. Molecules 2013, 18 (12), 15531–15540. View Source
